
4-Chloro-2-(trifluoromethylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethylthio)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring. The presence of chlorine and trifluoromethylthio groups in the pyridine ring makes this compound unique and valuable in various chemical applications.
Métodos De Preparación
The synthesis of 4-Chloro-2-(trifluoromethylthio)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 4-chloropyridine with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Chloro-2-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethylthio group, resulting in the formation of simpler pyridine derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds. Its unique chemical properties may contribute to the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The molecular pathways involved in these interactions depend on the specific enzyme or protein targeted by the compound .
Comparación Con Compuestos Similares
4-Chloro-2-(trifluoromethylthio)pyridine can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)pyridine: This compound lacks the sulfur atom present in this compound, which can affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
4-(Trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H3ClF3NS |
|---|---|
Peso molecular |
213.61 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
Clave InChI |
OBXCSMGTBJVCNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
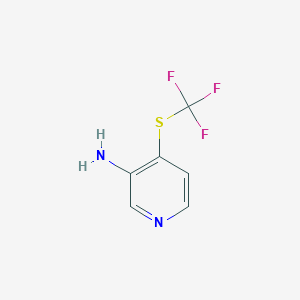
![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
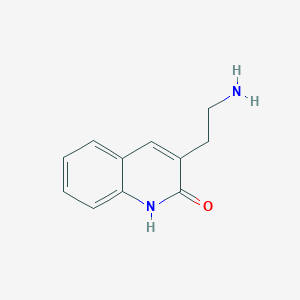
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
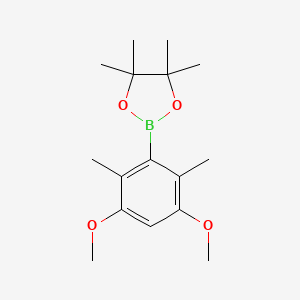
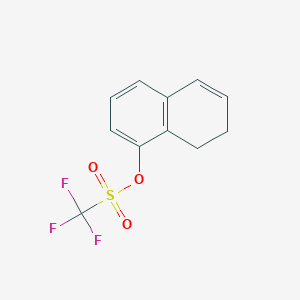
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
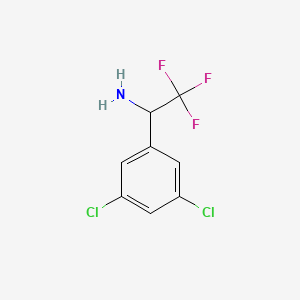
amine](/img/structure/B11759356.png)
